(3,4-Dichlorophenyl)(2-thienylmethylene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a thienylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE typically involves the reaction of 3,4-dichloroaniline with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE
- N-(3,5-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE
- N-(3,4-DICHLOROPHENYL)-N-[(1E)-FURAN-2-YLMETHYLENE]AMINE
Uniqueness
N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE is unique due to its specific dichlorophenyl and thienylmethylene groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
51305-67-0 |
---|---|
Molecular Formula |
C11H7Cl2NS |
Molecular Weight |
256.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C11H7Cl2NS/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-7H |
InChI Key |
JTCHIHMXQKRIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.